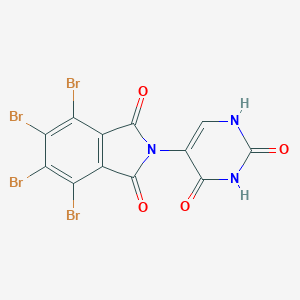

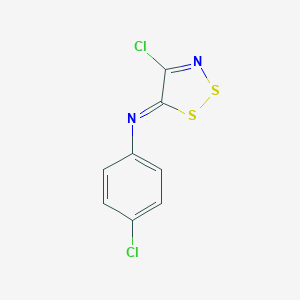

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

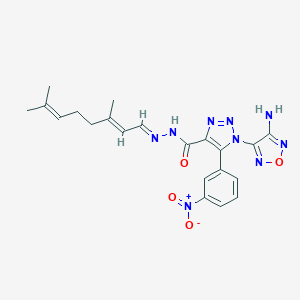

“4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” is a chemical compound with the molecular formula C8H4Cl2N2S2 . It is used for research purposes.

Synthesis Analysis

The synthesis of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” involves a three-stage method. This approach includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines, which were then converted into 4-[(4-chloroethyl)piperazine-1-yl]-5H-1,2,3-dithiazole-5-imines, alkylating azoles at the final stage .Molecular Structure Analysis

The molecular structure of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” is represented by the formula C8H4Cl2N2S2. It has an average mass of 263.167 Da and a mono-isotopic mass of 261.919281 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” include the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” include a molecular formula of C8H4Cl2N2S2, an average mass of 263.167 Da, and a mono-isotopic mass of 261.919281 Da .科学的研究の応用

Antiviral Applications

The thiadiazole derivatives, including compounds like 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine, have shown potential in antiviral therapy. Research indicates that certain derivatives can inhibit the replication of viruses such as the tobacco mosaic virus, suggesting a possible application in agricultural virology to protect crops from viral infections .

Antibacterial and Antifungal Properties

Thiadiazoles are known for their antibacterial and antifungal activities. The chlorinated phenyl ring in the compound may enhance these properties, making it a candidate for developing new antimicrobial agents that could be used in medical settings to treat infections caused by resistant strains of bacteria and fungi .

Carbonic Anhydrase Inhibition

Compounds with a thiadiazole moiety have been reported to act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This suggests that 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine could be researched for its potential use in treating conditions like glaucoma or metabolic alkalosis .

Antitumor Activity

Thiadiazole derivatives have been synthesized with the aim of inhibiting tumor cell growth. The presence of the chlorophenyl group might contribute to the cytotoxicity against cancer cells, indicating a potential application in cancer research for the development of novel chemotherapeutic agents .

Herbicidal Properties

The structural similarity of thiadiazole derivatives to certain herbicides suggests that they could be used in agricultural chemistry to develop new herbicides. The chlorinated phenyl groups may provide selective toxicity towards weeds, offering a way to control unwanted plant growth without harming crops .

Anticonvulsant Effects

Some thiadiazole compounds have demonstrated anticonvulsant properties, which could be explored for 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine. This application could lead to the development of new medications for the treatment of epilepsy and other seizure disorders .

Anti-Inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives is another area of interest. By modulating inflammatory pathways, these compounds, including 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine, could be investigated for their efficacy in treating chronic inflammatory diseases .

Enzyme Modulation

Thiadiazole derivatives can interact with various enzymes, altering their activity. This property can be harnessed to study enzyme regulation and potentially develop drugs that target specific enzymes implicated in diseases .

作用機序

Target of Action

The primary target of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine is the CYP51 enzyme of the cytochrome P450 family . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the cell membrane of phytopathogenic fungi .

Mode of Action

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine interacts with its target by binding to the iron atom of the heme porphyrin ring, a pharmacophore group . This interaction inhibits the stage of C14 demethylation of lanosterol by the CYP51 enzyme . The inhibition of this enzyme disrupts the biosynthesis of ergosterol, leading to the death of the fungi due to the impossibility of osmotic nutrition .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in phytopathogenic fungi . By inhibiting the CYP51 enzyme, it disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to cell death .

Result of Action

The result of the action of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine is the death of phytopathogenic fungi . The compound has shown high fungicidal activity in vitro tests against six species of phytopathogenic fungi .

Action Environment

特性

IUPAC Name |

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S2/c9-5-1-3-6(4-2-5)11-8-7(10)12-14-13-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVZDQXUGYXTLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C(=NSS2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID14727531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B392902.png)

![(4E)-4-[[4-(diethylamino)phenyl]methylidene]-5-morpholin-4-yl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B392903.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[1-(4-pyridinyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392904.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B392906.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392908.png)

![4-(Benzyloxy)-3-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B392916.png)

![3'-(4-Chlorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B392917.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392920.png)